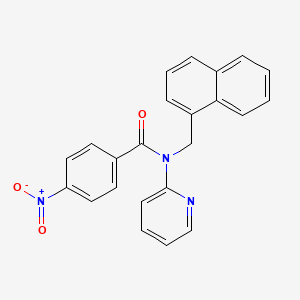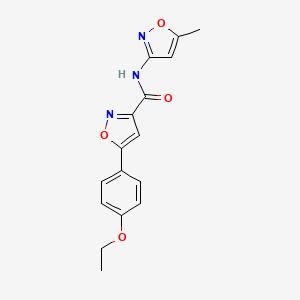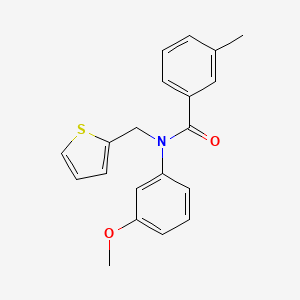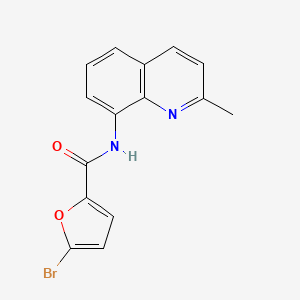![molecular formula C19H17BrN2O3 B11341611 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide](/img/structure/B11341611.png)
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxazole ring, and a propoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromophenyl oxime. This intermediate is then cyclized to form 3-(4-bromophenyl)-1,2-oxazole. The final step involves the coupling of this oxazole derivative with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Mecanismo De Acción
The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A similar compound with a hydroxyphenyl group instead of a propoxybenzamide moiety.
N-(3-(4-bromophenyl)-propanoyl)-L-homoserine lactone: Another bromophenyl derivative with a different functional group.
Uniqueness
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its propoxybenzamide moiety, in particular, contributes to its potential therapeutic applications and differentiates it from other similar compounds.
Propiedades
Fórmula molecular |
C19H17BrN2O3 |
|---|---|
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C19H17BrN2O3/c1-2-11-24-16-9-5-14(6-10-16)19(23)21-18-12-17(22-25-18)13-3-7-15(20)8-4-13/h3-10,12H,2,11H2,1H3,(H,21,23) |
Clave InChI |
SGQRMKADIWLYER-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3,4-dimethylphenyl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11341539.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11341540.png)
![(5Z)-5-{1-acetyl-5-[4-(propan-2-yl)phenyl]pyrazolidin-3-ylidene}-3-butyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11341543.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11341548.png)
![N-cycloheptyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11341549.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11341569.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11341570.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341591.png)

![N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methoxybenzamide](/img/structure/B11341598.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide](/img/structure/B11341604.png)

